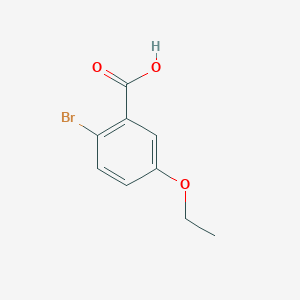

2-Bromo-5-ethoxybenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives Research

Halogenated benzoic acids are a class of organic compounds characterized by a benzoic acid structure substituted with one or more halogen atoms. These compounds are of significant interest due to the profound effect that halogenation can have on the physical, chemical, and biological properties of the parent molecule. The introduction of a halogen can alter a compound's acidity, reactivity, and interactions with biological targets. beilstein-journals.orgnih.gov

Research in this area encompasses a wide range of activities, from developing new synthetic methods for their preparation to investigating their potential applications. beilstein-journals.orggoogle.com Scientists study how different halogens and their positions on the aromatic ring influence the compound's characteristics. nih.govresearchgate.net This research is crucial for designing molecules with specific, desired properties for use in materials science, agrochemicals, and pharmaceuticals.

2-Bromo-5-ethoxybenzoic acid fits into this context as a di-substituted benzoic acid. The presence of both a bromine atom and an ethoxy group provides a unique combination of electronic and steric properties, influencing its reactivity and potential applications. The bromine atom, for instance, can serve as a handle for further chemical modifications through reactions like cross-coupling, while the ethoxy group can modulate the compound's solubility and electronic nature.

Academic Significance in Organic Synthesis and Medicinal Chemistry Research

In the realm of organic synthesis, this compound serves as a versatile building block. cymitquimica.com Its chemical structure allows for a variety of transformations, making it a valuable starting material for the construction of more complex molecules. The carboxylic acid group can be converted into other functional groups such as esters, amides, or acid chlorides. chemsrc.com Furthermore, the bromine atom can be replaced by other groups through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org The oxidation of 2-Bromo-5-ethoxybenzaldehyde is one method for its synthesis.

The significance of this compound extends into medicinal chemistry, where the development of new therapeutic agents is a primary goal. Halogenated organic compounds are known to play a role in various biological processes. mdpi.com While specific research on the direct medicinal applications of this compound is an evolving area, the broader class of halogenated benzoic acid derivatives has been investigated for various biological activities. For example, some halogenated benzoic acid derivatives have been studied as potential enzyme inhibitors. nih.gov The structural motifs present in this compound make it a compound of interest for inclusion in screening libraries for drug discovery programs.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 120890-75-7 | sigmaaldrich.comchemshuttle.com |

| Molecular Formula | C9H9BrO3 | sigmaaldrich.commolbase.com |

| Molecular Weight | 245.07 g/mol | sigmaaldrich.commolbase.com |

| Melting Point | 115-116 °C | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUYOTVVBBQADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309498 | |

| Record name | 2-Bromo-5-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120890-75-7 | |

| Record name | 2-Bromo-5-ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120890-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-bromo-5-ethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Methodological Advancements for 2 Bromo 5 Ethoxybenzoic Acid

Direct Synthesis Strategies for 2-Bromo-5-ethoxybenzoic Acid

Direct synthesis approaches focus on a limited number of steps from commercially available precursors. The primary methods include the oxidation of a corresponding aldehyde, regioselective bromination of an ethoxybenzoic acid, and alkoxylation of a bromobenzoic acid precursor.

A common and straightforward method for preparing carboxylic acids is the oxidation of the corresponding aldehyde. In this pathway, 2-Bromo-5-ethoxybenzaldehyde serves as the immediate precursor to this compound. This transformation is a fundamental reaction in organic chemistry and can be accomplished using a variety of oxidizing agents.

The oxidation of aldehydes to carboxylic acids is a well-established transformation. organic-chemistry.org A range of reagents can be employed, from classic strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents to milder, more selective options. Modern methods often favor reagents that are more environmentally benign and offer easier workup procedures. For instance, Oxone has been demonstrated as an efficient and simple oxidant for converting aldehydes to carboxylic acids. organic-chemistry.org Another effective reagent is sodium perborate (B1237305) in acetic acid, which is known to oxidize aromatic aldehydes. organic-chemistry.org The general transformation is depicted below:

Research has highlighted various conditions for this type of conversion. While a specific documented oxidation of 2-Bromo-5-ethoxybenzaldehyde is not detailed in the provided results, the oxidation of other substituted benzaldehydes provides a strong precedent. For example, the oxidation of various hydroxylated and methoxylated benzaldehydes to their corresponding acids is well-documented, often employing reagents like hydrogen peroxide with a catalyst. organic-chemistry.org

Table 1: General Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion This table is interactive. Click on the headers to sort.

| Oxidant System | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution | Strong oxidant, can be non-selective. |

| Pyridinium Chlorochromate (PCC) | Catalytic PCC with H₅IO₆ | Provides a facile and quantitative preparation. organic-chemistry.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile (B52724) or other polar solvents | Mild and efficient alternative to metal oxidants. organic-chemistry.org |

| Sodium Perborate (NaBO₃) | Acetic acid | Effective for aromatic aldehydes. organic-chemistry.org |

An alternative and widely used strategy is the direct, regioselective bromination of an appropriate precursor, such as 3-ethoxybenzoic acid. nih.govfda.gov The key challenge in this approach is to control the position of the incoming bromine atom on the aromatic ring. The ethoxy group (-OEt) and the carboxylic acid group (-COOH) are both ortho-, para-directing and meta-directing groups, respectively. The activating, ortho-, para-directing nature of the ethoxy group typically governs the regioselectivity, directing the electrophilic bromine to the positions ortho and para to it. In the case of 3-ethoxybenzoic acid, this leads to bromination at the C2, C4, or C6 positions. The synthesis of this compound requires specific bromination at the C2 position.

Studies on the analogous compound, 3-methoxybenzoic acid, provide significant insight. The bromination of 3-methoxybenzoic acid to yield 2-bromo-5-methoxybenzoic acid has been achieved with high yield and purity. google.comgoogle.com These methods often employ a brominating agent in the presence of an acid catalyst. For instance, N-bromosuccinimide (NBS) can be used in a halogenated solvent with sulfuric acid, a bromination initiator, and a cocatalyst to achieve high yields of the desired product. google.com Another approach uses bromine in acetic acid. prepchem.com A different system employs an alkali metal bromide and bromate (B103136) in an organic acid solution, which is reported to have high selectivity and yield. google.com

A similar strategy has been documented for the bromination of 2-ethoxybenzoic acid, where treatment with bromine in acetic acid at room temperature yielded 5-bromo-2-ethoxybenzoic acid in 89% yield. chemicalbook.com While this produces a different isomer, it demonstrates the feasibility of direct bromination on the ethoxybenzoic acid scaffold.

Table 2: Representative Conditions for Regioselective Bromination of Methoxybenzoic Acid Analogs This table is interactive. Click on the headers to sort.

| Precursor | Brominating Agent(s) | Solvent/Catalyst | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| m-methoxybenzoic acid | N-bromosuccinimide (NBS) | Chloroform / H₂SO₄, KBrO₃, Red P | 2-bromo-5-methoxybenzoic acid | 92.7% | 99.2% | google.com |

| m-methoxybenzoic acid | Dibromohydantoin | Chloroform / H₂SO₄, KBr, Red P | 2-bromo-5-methoxybenzoic acid | 92.8% | 99.5% | google.com |

| m-anisic acid | Bromine, Water | Acetic Acid | 2-bromo-5-methoxybenzoic acid | 79% | - | prepchem.com |

This synthetic route involves introducing the ethoxy group onto a pre-brominated benzoic acid skeleton. The most logical precursor for this strategy would be 2-bromo-5-hydroxybenzoic acid. The conversion of the hydroxyl group to an ethoxy group is typically accomplished via a Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as iodoethane (B44018) or ethyl bromide.

The general reaction is as follows:

This method is a cornerstone of ether synthesis due to its reliability and broad applicability. The choice of base and solvent is crucial for optimizing the reaction conditions to ensure high conversion and minimize side reactions. Aprotic polar solvents like DMF or acetone (B3395972) are often used to facilitate the nucleophilic substitution.

Catalytic Methodologies in this compound Synthesis

Catalytic approaches offer advantages in terms of reaction efficiency, selectivity, and sustainability. Both transition metals and small organic molecules have been employed as catalysts in reactions relevant to the synthesis of this compound.

Transition metal catalysts can be employed in various steps of the synthesis. For instance, iron-catalyzed bromination has been reported for p-methoxybenzoic acid, where ferric chloride catalyzes the reaction with bromine in glacial acetic acid. google.com This suggests that a similar Lewis acid catalysis could be applied to the regioselective bromination of 3-ethoxybenzoic acid to enhance reaction rates and potentially improve selectivity.

Furthermore, copper-catalyzed methods have been developed for the direct ethoxylation of aromatic rings through C-H bond functionalization. One patented method describes the synthesis of 2-ethoxybenzoic acid compounds using a cuprous chloride catalyst. google.com This approach involves using a directing group to guide the ethoxylation to the ortho position of a benzoic acid derivative. google.com While more complex, such a strategy could potentially be adapted for the synthesis of this compound by starting with a pre-brominated substrate, offering a novel catalytic route to the target molecule.

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, presents a powerful and often more sustainable alternative to metal-based catalysis. In the context of synthesizing this compound, organocatalysis is particularly relevant to the oxidation pathway (Section 2.1.1).

The aerobic oxidation of aldehydes to carboxylic acids can be efficiently catalyzed by N-hydroxyphthalimide (NHPI) under mild conditions, using oxygen from the air as the ultimate oxidant. organic-chemistry.org This method avoids the use of hazardous metal oxidants or co-catalysts. organic-chemistry.org An N-heterocyclic carbene (NHC) can also serve as an organocatalyst for the aerobic oxidation of a wide range of aldehydes to their corresponding carboxylic acids under mild reaction conditions. organic-chemistry.org These organocatalytic methods could be directly applied to the conversion of 2-Bromo-5-ethoxybenzaldehyde to this compound, offering a green and efficient synthetic step.

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Optimization for Sustainable Synthesis

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses of halogenated benzoic acids have often relied on conventional organic solvents. For instance, a common laboratory-scale synthesis of the related compound, 2-bromo-5-methoxybenzoic acid, utilizes acetic acid as the solvent. prepchem.com While effective, acetic acid presents challenges related to flammability and corrosivity.

Research into more sustainable synthetic routes for similar compounds has explored a range of solvents to improve the green profile of the reaction. In the synthesis of 2-bromo-5-methoxybenzoic acid, various organic solvents have been employed for purification and recrystallization, including ethyl acetate, dichloromethane (B109758), methanol (B129727), ethanol (B145695), and isopropanol (B130326). google.comgoogle.com Of these, alcohols like ethanol and isopropanol are generally considered greener alternatives to halogenated solvents like dichloromethane due to their lower toxicity and better biodegradability.

The ideal green solvent should have a low environmental impact, be non-toxic, non-flammable, and recyclable. Water is often an excellent choice. google.com The development of synthetic methods for this compound that can be performed in water or bio-derived solvents like ethanol would represent a significant advancement in sustainability. Optimization studies would focus on balancing reaction yield and purity with the environmental and safety profile of the chosen solvent system.

Table 1: Comparison of Solvents Used in Syntheses of Related Bromo-alkoxybenzoic Acids

| Solvent | Compound | Role in Synthesis | Green Chemistry Considerations |

| Acetic Acid | 2-Bromo-5-methoxybenzoic acid | Reaction Solvent | Corrosive, Flammable |

| Dichloromethane | 2-Bromo-5-methoxybenzoic acid | Reaction & Purification | Halogenated, Potential Carcinogen |

| Water | 2-Bromo-5-methoxybenzoic acid | Reaction Solvent | Benign, Low Cost, Non-flammable |

| Ethanol | 2-Bromo-5-methoxybenzoic acid | Recrystallization | Bio-derived, Lower Toxicity |

| Isopropanol | 2-Bromo-5-methoxybenzoic acid | Recrystallization | Lower Toxicity, Readily Available |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.

The traditional synthesis of bromo-alkoxybenzoic acids often involves electrophilic aromatic substitution (bromination). A representative reaction for a similar compound, 2-ethoxybenzoic acid, with bromine (Br₂) would proceed as follows:

C₉H₁₀O₃ + Br₂ → C₉H₉BrO₃ + HBr

In this reaction, a molecule of hydrogen bromide (HBr) is generated as a byproduct for every molecule of the desired product formed. While the yield might be high, the atom economy is not 100% because the atoms in the HBr are not part of the final product. scranton.edu Strategies to improve atom economy and minimize waste include:

Catalytic Processes: Developing catalytic bromination methods that avoid the use of stoichiometric brominating agents can significantly reduce waste.

Byproduct Valorization: Finding applications for byproducts like HBr can turn a waste stream into a valuable resource.

Process Optimization: A patent for the synthesis of 2-bromo-5-methoxybenzoic acid highlights a method that reduces the amount of sulfuric acid used and generates less waste, making the process cleaner and more suitable for large-scale production. google.com

Minimizing waste also involves careful process design to reduce the need for extensive purification steps, which often consume large quantities of solvents and energy. tamu.edu

Biocatalytic Transformations in Production Routes

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful tool for green chemistry. nih.gov Enzymes operate under mild conditions (temperature and pH), are highly selective, and can reduce the need for protecting groups and hazardous reagents.

Currently, there is a lack of published research specifically detailing the use of biocatalytic transformations for the synthesis of this compound. However, this remains a promising area for future exploration. Potential biocatalytic approaches could include:

Enzymatic Halogenation: The use of haloperoxidase enzymes could enable the selective bromination of the aromatic ring under environmentally benign conditions, using a simple bromide salt instead of hazardous elemental bromine.

Precursor Synthesis: Biocatalysis could be employed to synthesize the 2-ethoxybenzoic acid precursor from renewable feedstocks.

The development of such biocatalytic routes would represent a significant leap forward in the sustainable production of this compound, aligning its synthesis with the forward-looking principles of green chemistry.

Chemical Reactivity and Derivative Synthesis of 2 Bromo 5 Ethoxybenzoic Acid

Functional Group Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that readily undergoes a variety of transformations to produce a range of derivatives, including esters and amides.

The conversion of 2-bromo-5-ethoxybenzoic acid to its corresponding esters can be achieved through standard esterification protocols. One common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the product.

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be first converted to a more reactive acyl halide or activated with a coupling agent. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive 2-bromo-5-ethoxybenzoyl chloride, which can then be reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the desired ester.

While specific examples for the ethoxy compound are not prevalent in the literature, the esterification of the analogous 2-bromo-5-methoxybenzoic acid is well-documented. For example, its methyl ester is a commercially available derivative, indicating the straightforward nature of this transformation.

Table 1: Representative Esterification Reactions of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol/Reagent | Catalyst/Conditions | Product |

| 2-Bromo-5-methoxybenzoic acid | Methanol (B129727) | H₂SO₄, reflux | Methyl 2-bromo-5-methoxybenzoate |

| 2-Bromo-5-methoxybenzoic acid | Ethanol (B145695) | DCC, DMAP, CH₂Cl₂ | Ethyl 2-bromo-5-methoxybenzoate |

This table presents typical esterification reactions for a closely related compound to illustrate the expected reactivity.

The synthesis of amides from this compound is a crucial transformation, particularly in the preparation of biologically active compounds. Direct reaction of the carboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, the use of coupling agents is the preferred method. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed to facilitate amide bond formation under mild conditions.

The process involves the in-situ activation of the carboxylic acid, followed by nucleophilic attack by the amine. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the resulting amide. The synthesis of various amide derivatives of 2-bromo-5-methoxybenzoic acid has been reported in the context of medicinal chemistry, for example, in the preparation of imidazo[1,2-a]pyridine (B132010) derivatives. This underscores the applicability of these methods to this compound.

Table 2: Illustrative Amidation Reactions of 2-Bromo-5-alkoxybenzoic Acids

| Carboxylic Acid | Amine | Coupling Agent/Conditions | Product |

| 2-Bromo-5-methoxybenzoic acid | Aniline (B41778) | EDC, HOBt, DMF | N-phenyl-2-bromo-5-methoxybenzamide |

| 2-Bromo-5-methoxybenzoic acid | 8-methylimidazo[1,2-a]pyridin-2-amine | HATU, DIPEA, DMF | 2-bromo-5-methoxy-N-(8-methylimidazo[1,2-a]pyridin-2-yl)benzamide |

This table provides examples of amidation reactions for a related compound to demonstrate the synthetic possibilities.

Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids can be a challenging transformation. However, studies on related benzoic acid derivatives suggest potential pathways. For electron-rich benzoic acids, certain decarboxylative methods have been developed. For instance, radical-mediated decarboxylation can be initiated under specific conditions.

Reactivity at the Bromo Substituent

The bromine atom on the aromatic ring is a key site for further functionalization, primarily through nucleophilic aromatic substitution and transition metal-mediated cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) on aryl halides is generally facile only when the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. masterorganicchemistry.com In the case of this compound, the ethoxy group is electron-donating, and the carboxylic acid is a meta-directing deactivator. Therefore, classical addition-elimination SNA reactions at the bromo-substituted carbon are expected to be difficult under standard conditions.

However, certain activated nucleophiles or specific reaction conditions, such as those involving copper catalysis (Ullmann condensation), might enable the substitution of the bromine atom. For instance, reaction with an alcohol in the presence of a copper catalyst and a base could potentially lead to the corresponding ether. Similarly, reaction with an amine under Ullmann conditions could yield an aniline derivative. The reactivity in such cases would be influenced by the nature of the nucleophile and the specific catalytic system employed.

The bromo substituent of this compound makes it an excellent substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. This compound can be effectively coupled with various aryl- or vinylboronic acids (or their esters) in the presence of a palladium catalyst and a base. The reaction is generally tolerant of a wide range of functional groups. It has been noted that for the related 2-bromo-5-ethoxybenzaldehyde, steric hindrance from the ethoxy group might necessitate higher catalyst loadings or the use of microwave irradiation to achieve high yields. This observation is likely applicable to the carboxylic acid as well.

Table 3: Representative Suzuki-Miyaura Coupling Reactions of Bromo-alkoxy-aromatics

| Aryl Halide | Boronic Acid | Catalyst/Base/Solvent | Product |

| 2-Bromo-5-methoxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 5-Methoxy-[1,1'-biphenyl]-2-carbaldehyde |

| 2-Bromoanisole | 4-Formylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane | 4'-(5-Methoxy-2-biphenylyl)benzaldehyde |

This table illustrates the general conditions and outcomes for Suzuki-Miyaura couplings involving similar substrates.

Sonogashira Coupling

The Sonogashira coupling reaction provides a direct route to synthesize aryl alkynes by coupling a terminal alkyne with an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This compound can serve as the aryl halide component in this reaction, allowing for the introduction of an alkynyl substituent at the 2-position of the benzene (B151609) ring. This transformation is valuable for the synthesis of precursors for pharmaceuticals and materials with interesting electronic properties.

Table 4: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Halide | Alkyne | Catalyst System/Base/Solvent | Product |

| 1-Bromo-4-methoxybenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 1-Methoxy-4-(phenylethynyl)benzene |

| 2-Bromoiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N, Toluene | 2-(Trimethylsilylethynyl)iodobenzene |

This table shows typical conditions for the Sonogashira coupling, demonstrating the expected reactivity pattern.

Reductive Debromination Studies

While the bromine atom in this compound is frequently utilized as a key reactive site for forming carbon-carbon or carbon-heteroatom bonds, it can also be selectively removed in a process known as reductive debromination. This reaction is a crucial step in multi-step syntheses where the bromo group's initial role is to direct substitution to a specific position or to facilitate a key coupling reaction, after which its presence is no longer required in the final target molecule.

Common methods for the reductive debromination of aryl bromides are applicable here. These typically involve catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Other reducing agents, including those based on tin or zinc in acidic media, can also be employed. For instance, in the synthesis of isoindolinone derivatives from the related 2-bromo-5-methoxybenzoic acid, a reduction step using Raney Ni and hydrogen gas was employed to transform a nitro group, a process during which reductive debromination could also be achieved under specific conditions. jocpr.com This strategic removal of the bromine atom enhances the molecular diversity accessible from this starting material.

Transformations Involving the Ethoxy Group

The ethoxy group (-OCH₂CH₃) on the benzene ring is generally stable but can be chemically altered through specific reactions, primarily involving the cleavage of the ether bond or modifications to the ethyl chain.

The cleavage of the aryl-ether bond in this compound converts the ethoxy group into a hydroxyl group, yielding 2-bromo-5-hydroxybenzoic acid. This transformation is significant as it provides access to phenolic derivatives, which are precursors to many biologically active molecules. This reaction is typically achieved under harsh conditions using strong acids. masterorganicchemistry.comlibretexts.org

Strong protic acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) are effective reagents for cleaving ethers. libretexts.orglibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, making the adjacent carbon atom susceptible to nucleophilic attack by the corresponding halide ion (I⁻ or Br⁻) in an Sₙ2 or Sₙ1 type mechanism. masterorganicchemistry.comlibretexts.org Strong Lewis acids, notably boron tribromide (BBr₃), are also widely used for the clean and efficient cleavage of aryl ethers to phenols.

In the synthesis of natural product analogues, this reaction is a key step. For example, the demethylation of methoxy-substituted urolithin precursors using aluminum chloride (AlCl₃) is a well-documented ether cleavage reaction to produce the final hydroxylated urolithins, such as Urolithin A. mdpi.com A similar strategy would be directly applicable to the ethoxy group of derivatives synthesized from this compound.

Beyond complete cleavage, the alkoxy chain itself can be the target of modification, although this is less common than ether cleavage. Such modifications could involve introducing functional groups onto the ethyl chain. A more practical route to achieve this involves an initial ether cleavage to the corresponding phenol (B47542), followed by re-alkylation with a functionalized alkyl halide. This two-step process provides access to a variety of derivatives with different alkoxy chains. An example of a related structure with a modified chain is 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, indicating that diverse ether functionalities can be incorporated on this molecular scaffold. bldpharm.com Furthermore, the use of precursors like methyl 4-(2-bromoethoxy)benzoate in the synthesis of triazoles demonstrates the utility of functionalized alkoxy chains in building complex heterocyclic systems. nih.gov

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

This compound is a valuable starting material for the synthesis of diverse and complex molecular structures, particularly heterocyclic compounds and analogues of natural products. Its utility is well-documented through the extensive use of its methoxy (B1213986) analogue in constructing these scaffolds. cookechem.comchemicalbook.comchemdad.com

The reactivity of this compound lends itself to the formation of various fused and substituted heterocyclic systems, which are core structures in many pharmaceutical agents.

Isoindolinone Derivatives : This scaffold is present in a number of biologically active compounds. The synthesis of isoindolinone derivatives has been achieved using 2-bromo-5-methoxybenzoic acid as a precursor. cookechem.comchemicalbook.comjocpr.com The general strategy involves amidation of the carboxylic acid followed by an intramolecular cyclization reaction, often facilitated by a copper-catalyzed C-N bond formation where the bromine atom is displaced. organic-chemistry.org

Substituted Aminobenzacridines : Acridines are a class of nitrogen-containing heterocycles with noted biological activities. 2-Bromo-5-methoxybenzoic acid is reported to be a suitable intermediate for the synthesis of substituted aminobenzacridines. cookechem.comchemicalbook.comchemdad.comindiamart.com

Dibenzo[b,f]thiepinone Derivatives : These tricyclic sulfonamides are of interest in medicinal chemistry. The synthesis of an 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one has been reported utilizing the methoxy analogue of this compound, demonstrating its role in constructing complex sulfur-containing heterocycles. cookechem.comchemicalbook.comchemdad.com

Triazoles : Triazoles are five-membered rings containing three nitrogen atoms that are important motifs in medicinal chemistry. 2-Bromo-5-methoxybenzoic acid can be used to synthesize triazole-containing structures. dergipark.org.tr One method involves a copper-catalyzed coupling reaction between the bromobenzoic acid derivative and 1H- cookechem.commdpi.comCurrent time information in Bangalore, IN.triazole to form 5-methoxy-2-(2H- cookechem.commdpi.comCurrent time information in Bangalore, IN.triazol-2-yl)benzoic acid. google.com

| Heterocyclic Class | Role of 2-Bromo-5-alkoxybenzoic Acid | Reference |

|---|---|---|

| Isoindolinone Derivatives | Serves as a key precursor for building the isoindolinone core via amidation and intramolecular cyclization. | cookechem.comjocpr.com |

| Substituted Aminobenzacridines | Used as an intermediate in the multi-step synthesis of the acridine (B1665455) framework. | chemicalbook.comchemdad.com |

| Dibenzo[b,f]thiepinone Derivatives | Acts as a starting material for constructing the tricyclic thiepinone system. | cookechem.comchemdad.com |

| Triazoles | Undergoes coupling reactions with triazole rings to form complex substituted benzoic acids. | dergipark.org.trgoogle.com |

Urolithins are a class of dibenzopyran-6-one derivatives that are metabolites produced by human gut microbiota from dietary ellagitannins. mdpi.comgoogle.com They have garnered significant research interest for their potential health benefits. Chemical synthesis of urolithin analogues often employs 2-bromo-alkoxybenzoic acids as key building blocks. cookechem.comindiamart.com

The synthesis of urolithin derivatives, such as Urolithin A and B, can be achieved via a Hurtley reaction. mdpi.com This process typically involves the copper-catalyzed coupling of a 2-bromobenzoic acid derivative with a phenolic compound, such as resorcinol (B1680541) or phloroglucinol. mdpi.comnih.gov For example, reacting 2-bromo-5-methoxybenzoic acid with resorcinol in the presence of a copper catalyst yields a precursor that, after demethylation, gives Urolithin A. mdpi.comnih.gov The ethoxy analogue, this compound, would be expected to undergo the same reaction to produce ethoxy-urolithin derivatives, which could then be cleaved to form the final hydroxylated natural product analogues.

| Urolithin Derivative | Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Urolithin A (from methoxy analogue) | 2-Bromo-5-methoxybenzoic acid and Resorcinol | Hurtley Reaction (Copper-catalyzed coupling) followed by demethylation | mdpi.comnih.gov |

| Urolithin B (from bromo-analogue) | 2-Bromobenzoic acid and Resorcinol | Hurtley Reaction (Copper-catalyzed coupling) | mdpi.com |

| Methyl-urolithin A (mUA) | 2-Bromo-5-methoxybenzoic acid and Resorcinol | Hurtley Reaction (Copper-catalyzed coupling) | nih.gov |

| Other Urolithin Derivatives (1c, 1g, 1h) | 2-Bromo-5-methoxybenzoic acid and Phloroglucinol or Resorcinol | Hurtley Reaction (Copper-catalyzed coupling) | mdpi.com |

Design and Synthesis of Targeted Molecular Probes

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of the design and synthesis of targeted molecular probes derived directly from this compound. While the structural motifs of bromo-alkoxy-benzoic acids are utilized in the development of molecular probes, specific research detailing the use of the 5-ethoxy variant for this purpose is not prominently documented in the reviewed sources.

The development of targeted molecular probes is a sophisticated process that involves designing a molecule to interact with a specific biological target, such as a protein or an enzyme, and incorporating a signaling component, such as a fluorescent dye or a radionuclide for imaging. The synthesis of such probes often starts from a scaffold molecule that can be chemically modified to attach the targeting moiety and the signaling group.

While no direct examples involving this compound were identified, the closely related compound, 2-bromo-5-methoxybenzoic acid, has been used as a precursor in the synthesis of probes. For instance, its derivatives have been explored in the creation of fluorescent probes and radiolabeled ligands for positron emission tomography (PET) imaging. These applications leverage the reactivity of the bromine atom for cross-coupling reactions and the carboxylic acid group for amide bond formation, enabling the construction of more complex molecules.

Given the chemical similarities between the ethoxy and methoxy functional groups, it is plausible that this compound could serve as a viable starting material in similar synthetic strategies. The ethoxy group, being slightly larger and more lipophilic than the methoxy group, could potentially influence the pharmacokinetic and pharmacodynamic properties of a resulting probe, such as its solubility, membrane permeability, and interaction with the biological target. However, without specific research findings, any discussion on its application in probe design remains speculative.

Further research would be required to explore the potential of this compound as a scaffold for novel molecular probes. Such studies would involve the design of target-specific derivatives, the development of synthetic routes, and the evaluation of the resulting compounds for their binding affinity, selectivity, and imaging properties.

Spectroscopic and Structural Characterization Methodologies for 2 Bromo 5 Ethoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-bromo-5-ethoxybenzoic acid and its analogs. By observing the magnetic behavior of atomic nuclei, NMR provides a wealth of information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the ethoxy group protons, and the carboxylic acid proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of substituted benzoic acids typically resonate in the range of δ 7.0-9.0 ppm. oregonstate.edu The ethoxy group protons exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern dictated by spin-spin coupling. The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift, typically above δ 9.5 ppm. oregonstate.edu

Derivatives of this compound show predictable changes in their ¹H NMR spectra. For example, in the synthesis of 2-bromo-N-(2,2-dimethoxyethyl)-5-methoxybenzamide from 2-bromo-5-methoxybenzoic acid, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the N-(2,2-dimethoxyethyl) group confirm the successful transformation. rsc.org Similarly, the ¹H NMR spectrum of 2-bromo-5-methoxybenzoic acid shows a singlet for the methoxy (B1213986) protons and distinct signals for the aromatic protons, which can be compared to the ethoxy signals of its counterpart. google.com

Table 1: Representative ¹H NMR Data for 2-Bromo-5-alkoxybenzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-Bromo-5-methoxybenzoic acid | DMSO-d₆ | 13.41 (s, 1H, COOH), 7.58 (d, J=8.8Hz, 1H), 7.26 (d, J=3.2Hz, 1H), 7.02 (dd, J=8.8, 2.8Hz, 1H), 3.78 (s, 3H, OCH₃) google.com |

| 2-Bromo-5-ethoxybenzaldehyde | - | 10.08 (s, 1H, CHO), 4.11 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.43 (t, J=7.0 Hz, 3H, OCH₂CH₃) |

| Methyl 2-bromo-5-methoxybenzoate | CDCl₃ | 7.53 (d, 1H, J=8.8 Hz), 7.32 (d, 1H, J=3.1 Hz), 6.89 (dd, 1H, J=8.9, 3.1 Hz), 3.93 (s, 3H), 3.82 (s, 3H) unisi.it |

Carbon-13 NMR (¹³C NMR) Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to. The carbonyl carbon of the carboxylic acid group is typically found in the downfield region of the spectrum (around 165-185 ppm). organicchemistrydata.org Aromatic carbons resonate in the range of 100-160 ppm, and the carbons of the ethoxy group appear in the upfield region. organicchemistrydata.org

For 2-bromo-5-methoxybenzoic acid, a close analog, the ¹³C NMR spectrum in DMSO-d₆ shows signals at δ 167.2 (C=O), 158.4, 134.6, 118.5, 115.6, 110.1 (aromatic carbons), and 55.7 (OCH₃). google.com The specific chemical shifts are influenced by the substituents on the benzene (B151609) ring. researchgate.net For instance, the carbon atom attached to the bromine (C-Br) is expected to have a chemical shift influenced by the electronegativity and size of the bromine atom.

Table 2: ¹³C NMR Chemical Shift Data for 2-Bromo-5-methoxybenzoic Acid

| Carbon Atom | Solvent | Chemical Shift (δ, ppm) |

| C=O | DMSO-d₆ | 167.2 google.com |

| Aromatic C | DMSO-d₆ | 158.4, 134.6, 118.5, 115.6, 110.1 google.com |

| OCH₃ | DMSO-d₆ | 55.7 google.com |

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity of atoms in complex molecules like derivatives of this compound. tandfonline.com

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for confirming the structure of the ethoxy group and for assigning the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the connectivity between the ethoxy group and the aromatic ring, and between the carboxylic acid group and the ring. For instance, an HMBC correlation would be expected between the methylene protons of the ethoxy group and the aromatic carbon to which it is attached.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₉BrO₃), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. For example, the HRMS-ESI (Electrospray Ionization) of the related compound 2-bromo-5-methoxybenzoic acid (C₈H₇BrO₃) showed a calculated value of [M-H]⁻ at 230.9485 and a found value of 230.9482, confirming its elemental composition. google.com Similar precision would be expected for this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio).

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing how it breaks apart. The fragmentation pattern of this compound would be expected to show characteristic losses. For instance, the fragmentation of benzoic acid itself often involves the loss of the carboxyl group to form a phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info For this compound, one could anticipate fragmentation pathways including:

Loss of the ethoxy group (-OCH₂CH₃).

Loss of the entire carboxylic acid group (-COOH).

Loss of a bromine atom (-Br).

Decarboxylation (-CO₂).

The analysis of these fragmentation patterns allows for the confirmation of the presence and location of the different functional groups within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a valuable tool for assessing the purity of this compound and profiling any potential impurities. In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their differential partitioning between a stationary phase and a mobile gas phase as they travel through a capillary column.

Following separation by GC, the individual components are introduced into the mass spectrometer. The molecules are ionized, typically through electron impact, which causes them to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of this compound and any impurities by comparing the obtained spectra to spectral libraries or through detailed interpretation. The retention time from the gas chromatograph provides an additional layer of identification.

The primary application of GC-MS in this context is to verify the purity of synthesized this compound. The presence of any starting materials, by-products from the synthesis, or degradation products can be readily detected and identified, even at trace levels. For instance, impurities such as the unbrominated precursor, 4-ethoxybenzoic acid, or isomers could be identified. While specific impurity profiles for this compound are not extensively detailed in the public literature, the general methodology of GC-MS remains a standard approach in synthetic chemistry for quality control.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The most prominent feature in the IR spectrum is the strong, broad absorption band associated with the O-H stretching vibration of the carboxylic acid group, typically observed in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a very strong and sharp absorption band, usually found between 1680 and 1710 cm⁻¹. The presence of the ethoxy group (-OCH₂CH₃) is confirmed by C-O-C stretching vibrations, with the asymmetric stretch appearing around 1250 cm⁻¹ and the symmetric stretch near 1040 cm⁻¹.

Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the positions of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Br stretching vibration is expected to produce a weak to medium intensity band in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Ether (Ethoxy) | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Ether (Ethoxy) | Symmetric C-O-C Stretch | ~1040 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

| Alkyl (Ethoxy) | C-H Stretch | 2850-2980 | Medium |

| Aryl Halide | C-Br Stretch | 500-650 | Medium to Weak |

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. For example, the symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. The C-Br stretching vibration, while sometimes weak in the IR spectrum, can produce a more distinct signal in the Raman spectrum. The carbonyl (C=O) stretch of the carboxylic acid is also Raman active.

The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. By comparing the spectra from both techniques, a detailed assignment of the fundamental vibrational modes of this compound can be achieved, providing a deeper understanding of its molecular structure and bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with the substituted benzene ring and the carboxylic acid group.

The aromatic ring gives rise to strong absorptions in the UV region due to π → π* transitions. For substituted benzenes, two main absorption bands are typically observed: the E2 band (from "ethylenic") around 200-220 nm and the B band (from "benzenoid") around 250-280 nm. The exact positions and intensities of these bands are influenced by the nature and position of the substituents. The bromine atom and the ethoxy group, both having lone pairs of electrons, can interact with the π-system of the ring, causing a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

The carboxylic acid group also contributes to the UV absorption profile. The n → π* transition of the carbonyl group is typically weak and can sometimes be obscured by the much stronger π → π* transitions of the aromatic ring. This transition usually appears as a shoulder on the tail of the main absorption band. Investigations into the photophysical properties of derivatives of this compound may utilize UV-Vis spectroscopy to determine the efficiency of light absorption at specific wavelengths, which is the first step in any photochemical or photophysical process.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound in the solid state.

Table 2: Representative Crystallographic Data for a Derivative of this compound (Based on the structure of catena-Poly[[diaquabarium(II)]-di-μ-carboxylato-κ⁴O,O':O''-[2-bromo-5-(2-hydroxyethoxy)benzoato-κO]])

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.783(3) |

| b (Å) | 18.017(7) |

| c (Å) | 9.948(4) |

| β (°) | 108.33(2) |

| Volume (ų) | 1324.5(9) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the solid-state characterization of crystalline materials, including this compound and its derivatives. americanpharmaceuticalreview.com This non-destructive method provides a unique "fingerprint" for each crystalline phase, enabling phase identification, purity assessment, and the detection of polymorphism. americanpharmaceuticalreview.comspringernature.com The diffraction pattern, a plot of diffracted X-ray intensity against the diffraction angle (2θ), is governed by Bragg's Law and is characteristic of the crystal lattice of the substance. americanpharmaceuticalreview.com

In the context of this compound systems, PXRD is crucial for confirming the formation of new crystalline phases, such as cocrystals or salts. When this compound is reacted with a coformer, the resulting PXRD pattern of the new solid will be distinctly different from the patterns of the individual starting components. researchgate.net This comparison between the experimental pattern of the product and the calculated or experimental patterns of the reactants is a definitive method for verifying the creation of a new multicomponent crystal. nih.gov

For example, in the study of cocrystals involving derivatives of benzoic acid, PXRD is routinely used to characterize the newly synthesized solid forms. nih.govnih.govmdpi.com The analysis involves comparing the experimental PXRD pattern of the cocrystal with the patterns of the active pharmaceutical ingredient (API) and the coformer. The appearance of new diffraction peaks, not present in the patterns of the starting materials, confirms the formation of a cocrystal. researchgate.net Furthermore, the experimental pattern of a cocrystal can be compared to a pattern calculated from single-crystal X-ray diffraction (SC-XRD) data to confirm the phase purity of the bulk sample. nih.gov

The utility of PXRD extends to monitoring the stability of different solid forms. For instance, slurry conversion experiments can be conducted where a crystalline material is stirred in a solvent, and the solid phase is periodically analyzed by PXRD to detect any phase transformations. nih.gov This is particularly important in pharmaceutical development to ensure that the desired solid form is stable under various conditions. americanpharmaceuticalreview.com

Quantitative analysis using PXRD can also be employed to determine the proportion of different crystalline phases in a mixture, which is vital for controlling polymorphic purity. americanpharmaceuticalreview.com

Table 1: Illustrative PXRD Peak Data for a Hypothetical this compound Cocrystal

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 65 |

| 12.3 | 7.20 | 100 |

| 15.8 | 5.61 | 45 |

| 19.1 | 4.64 | 80 |

| 21.7 | 4.09 | 50 |

| 24.6 | 3.62 | 70 |

| 28.9 | 3.09 | 30 |

Note: This table is for illustrative purposes and does not represent actual experimental data for a specific this compound cocrystal.

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net For this compound and its derivatives, crystal engineering principles are primarily applied to create novel multicomponent crystalline materials, such as cocrystals and salts, with modified physicochemical properties. nih.gov

The core of crystal engineering lies in the strategic use of supramolecular synthons. These are robust and predictable non-covalent interactions that act as "molecular glue" to assemble molecules into specific, extended architectures. usm.my The carboxylic acid group of this compound is a key functional group for crystal engineering, as it can participate in highly reliable hydrogen bonding patterns.

A primary strategy involves the formation of cocrystals with other molecules (coformers) that have complementary functional groups. For instance, the carboxylic acid group of this compound can form a robust supramolecular heterosynthon with the pyridine (B92270) nitrogen of a coformer. nih.gov This interaction is a common and effective tool in the design of cocrystals.

The selection of coformers is a critical aspect of crystal engineering. One approach involves considering the pKa difference between the acid (like this compound) and a basic coformer. A small pKa difference typically leads to the formation of a cocrystal, while a large difference often results in salt formation. Another predictive tool is the use of Hammett substitution constants, where a significant difference in these constants between two carboxylic acids can favor cocrystal formation. psu.edu

The formation of cocrystals can lead to materials with improved properties, such as enhanced solubility, dissolution rate, and stability, which are particularly important in the pharmaceutical industry. nih.gov For example, cocrystallization of an active pharmaceutical ingredient (API) like a benzoic acid derivative can result in a new solid form with superior pharmacokinetic profiles. nih.gov

The principles of crystal engineering also guide the understanding of polymorphism, where a compound can exist in multiple crystalline forms with different properties. By controlling crystallization conditions and understanding the interplay of intermolecular forces, it is possible to selectively produce a desired polymorph.

Supramolecular Interactions in the Solid State (e.g., hydrogen bonding, π-π stacking)

The solid-state structure of this compound and its derivatives is governed by a network of supramolecular interactions. These non-covalent forces dictate the molecular packing and, consequently, the macroscopic properties of the crystalline material. The primary interactions include hydrogen bonding and π-π stacking.

Hydrogen Bonding:

Hydrogen bonds are the most significant directional interactions in the crystal structures of benzoic acid derivatives. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). A common and highly predictable supramolecular synthon formed by carboxylic acids is the R²₂(8) homosynthon, where two acid molecules form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds. researchgate.net This robust interaction is frequently observed in the crystal structures of benzoic acids.

In cocrystals, heterosynthons are formed between this compound and a coformer. For example, if the coformer contains a pyridine ring, a strong O-H···N hydrogen bond can form between the carboxylic acid and the pyridine nitrogen. nih.gov In another instance, a derivative, 5-Bromo-2-(phenylamino)benzoic acid, exhibits intramolecular N-H···O hydrogen bonds in addition to the carboxylic acid dimerization. The ethoxy group on the this compound molecule can also act as a hydrogen bond acceptor.

π-π Stacking:

Other Interactions:

In addition to hydrogen bonding and π-π stacking, other weaker interactions can also play a role in the crystal packing. These include:

Halogen bonding: The bromine atom in this compound can participate in halogen bonds (C-Br···O or C-Br···N), which are directional interactions between an electrophilic region on the halogen and a nucleophilic site.

C-H···O and C-H···π interactions: These weaker hydrogen bonds can also influence the final crystal packing arrangement. researchgate.net

The interplay of these various supramolecular interactions determines the final three-dimensional architecture of the crystalline solid, influencing its physical properties such as melting point, solubility, and mechanical strength. The study of these interactions is crucial for understanding and predicting the solid-state behavior of this compound and for the rational design of new materials through crystal engineering.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable tools for assessing the purity of this compound and for its isolation from reaction mixtures or from related impurities. High-Performance Liquid Chromatography (HPLC) is the most prominent method for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. sielc.comsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form. sielc.comsielc.com

The purity of this compound can be accurately determined by HPLC, with commercial suppliers often specifying a purity of 98% or higher as determined by this method. capotchem.cn In synthetic procedures, HPLC is used to monitor the progress of a reaction by analyzing the disappearance of starting materials and the appearance of the product. google.com

HPLC methods developed for the analysis of this compound can be scaled up for preparative separation to isolate the pure compound or to separate it from impurities. sielc.com

Table 2: Example of a Reversed-Phase HPLC Method for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com, sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com, sielc.com |

| Detection | UV, wavelength not specified | |

| Application | Analytical determination and preparative isolation | sielc.com |

This table is based on a method for the analogous compound 2-Bromo-5-methoxybenzoic acid, which is expected to have similar chromatographic behavior.

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for qualitative monitoring of reactions and for preliminary purity checks. thieme-connect.com A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots are visualized under UV light or by staining. rsc.org TLC is valuable for determining the reaction endpoint in the synthesis of derivatives of this compound. google.com

Column Chromatography:

For the purification of this compound on a larger scale than preparative HPLC, column chromatography is often the method of choice. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through the column. The components of the mixture travel through the column at different rates and are collected as separate fractions. This technique is particularly useful for removing by-products and unreacted starting materials after synthesis. orgsyn.org In some cases, flash chromatography, a variation that uses pressure to speed up the solvent flow, is employed for faster and more efficient separations. rsc.org

Computational and Theoretical Studies of 2 Bromo 5 Ethoxybenzoic Acid

Electronic Structure and Reactivity Modeling

The electronic environment of 2-bromo-5-ethoxybenzoic acid, dictated by its substituent groups, is fundamental to its chemical character and reactivity. Computational methods are invaluable for dissecting these electronic effects.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to predict its optimized geometry, including bond lengths, bond angles, and dihedral angles. mdpi.comijtsrd.com

Such calculations on similar molecules, like other substituted benzoic acids, have been used to determine key properties. For instance, a study on ortho-chloro and fluoro-substituted benzoic acids used DFT to investigate their potential energy landscapes and the interactions between the carboxylic group and the halogen substituent. mdpi.com Another study on 2-amino-5-bromobenzoic acid utilized DFT to calculate its molecular structure and vibrational frequencies, finding good agreement with experimental data. ijtsrd.comarchive.org For this compound, DFT would elucidate the electronic influence of the bromine atom and the ethoxy group on the benzoic acid framework, affecting properties like acidity. Theoretical calculations on substituted benzoic acids have shown a good correlation between calculated gas-phase acidity and experimental values. mdpi.com

Illustrative Data Table: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O (ethoxy) Bond Length | ~1.37 Å |

| O-C (ethoxy) Bond Length | ~1.44 Å |

| C=O (carboxyl) Bond Length | ~1.21 Å |

| C-O (carboxyl) Bond Length | ~1.36 Å |

| O-H (carboxyl) Bond Length | ~0.97 Å |

| C-C-Br Bond Angle | ~120° |

| C-C-O (ethoxy) Bond Angle | ~118° |

| O=C-O (carboxyl) Dihedral Angle | ~0° (for the most stable conformer) |

Note: These values are illustrative and based on typical results for similar substituted benzoic acids.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. tandfonline.com

For this compound, the HOMO would likely be distributed over the benzene (B151609) ring and the electron-donating ethoxy group, while the LUMO might be more localized on the carboxylic acid group and influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. Studies on 2-amino-5-bromobenzoic acid have detailed the analysis of its HOMO-LUMO surfaces to understand its structural and electronic properties. dergipark.org.trresearchgate.net

Illustrative Data Table: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and serve to illustrate the type of data generated from molecular orbital analysis.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the ethoxy and carboxylic acid groups, both with rotatable bonds, means that this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Studies on ortho-substituted benzoic acids have shown that the orientation of the carboxylic group (cis vs. trans) is a critical factor, with the cis conformer often being more stable. mdpi.comuc.pt The interaction between the ortho-bromo substituent and the carboxylic acid group would be a key determinant of the preferred conformation.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in different environments, such as in solution. ucl.ac.uk MD simulations of substituted benzoic acids have been used to study their self-association in various solvents, which is crucial for understanding processes like crystallization. ucl.ac.uk For this compound, MD could model its interactions with solvent molecules and predict its aggregation behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. While no specific QSAR/QSPR models for this compound are reported, numerous studies have developed such models for various series of benzoic acid derivatives. dergipark.org.trnih.govnih.gov

These studies typically use a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) to build a mathematical relationship with an observed activity, such as antimicrobial or enzyme inhibitory effects. nih.govchitkara.edu.inresearchgate.net For example, QSAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with hydrophobicity and aromaticity. nih.gov A QSAR model for analogues of this compound could be developed to predict properties like its potential biological activity based on descriptors calculated from its structure.

Illustrative Data Table: Descriptors for a Hypothetical QSAR Model of Benzoic Acid Analogues

| Descriptor | Type | Potential Influence on Activity |

| LogP | Lipophilicity | Positive correlation with membrane permeability |

| Molar Refractivity | Steric | Can be related to binding site fit |

| Dipole Moment | Electronic | Influences polar interactions |

| HOMO Energy | Electronic | Relates to the ability to be oxidized |

| LUMO Energy | Electronic | Relates to the ability to be reduced |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. orientjchem.orgacs.org By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways.

For instance, computational studies on the reaction of benzoic acid with hydroxyl radicals have detailed the potential energy barriers for addition and abstraction reactions, identifying the most likely products. researchgate.net Similarly, the mechanism of C-H functionalization of benzoic acids has been elucidated using DFT, revealing the role of directing groups and catalysts. nih.gov For this compound, computational methods could be used to predict the regioselectivity of further electrophilic aromatic substitution or to model the mechanism of its esterification or amidation reactions.

Interdisciplinary Research Perspectives Involving 2 Bromo 5 Ethoxybenzoic Acid

Applications in Advanced Materials Research

The distinct functionalities of 2-Bromo-5-ethoxybenzoic acid make it a valuable precursor in the synthesis of novel materials with specialized properties.

Precursor for Specialty Polymers and Monomers

In the field of materials science, this compound serves as a crucial building block for the creation of specialty polymers and monomers. ontosight.ai The presence of the carboxylic acid and bromo groups allows for its incorporation into polymer chains through various polymerization techniques. For instance, the carboxylic acid can undergo esterification or amidation reactions to form polyester (B1180765) or polyamide backbones, respectively. Simultaneously, the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Heck coupling, to introduce other functional moieties or to create cross-linked polymer networks. This dual reactivity enables the design of polymers with tailored thermal, mechanical, and optical properties for a range of advanced applications.

Derivatives of this compound are also explored in the development of advanced materials. smolecule.com For example, its structural analogues are investigated for their potential in creating new materials with unique chemical characteristics. smolecule.com

Methodological Contributions to Analytical Chemistry

The defined chemical structure and properties of this compound lend themselves to important applications in the field of analytical chemistry, particularly in the development of standards and reagents for chromatographic methods.

Development of Chromatographic Standards and Reagents

In analytical chemistry, the purity and well-characterized nature of a compound are paramount for its use as a standard. This compound, with its stable crystalline form, is suitable for use as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for the separation, identification, and quantification of components in complex mixtures. The availability of a reliable standard like this compound is critical for method validation, calibration, and ensuring the accuracy and reproducibility of analytical results. For instance, its related compound, 2-Bromo-5-methoxybenzoic acid, can be analyzed by reverse-phase HPLC. sielc.com

Environmental Chemistry Research

The study of brominated aromatic compounds is a significant area of environmental chemistry due to their presence as pollutants and their potential for bioremediation. Research on analogues of this compound provides valuable insights into these environmental processes.

Studies on Bioremediation Efficacy of Analogues

While specific bioremediation studies on this compound are not extensively documented, research on its structural analogues, such as other brominated benzoic acids, offers significant insights. nih.gov Anaerobic biodegradation of monobrominated benzoic acids has been observed in microorganisms from marine and estuarine sediments. nih.gov These studies indicate that certain microbial consortia are capable of utilizing brominated aromatic compounds as a carbon and energy source, often through a process of reductive dehalogenation where the bromine atom is removed. nih.govoup.com For example, denitrifying consortia have been shown to degrade 3-bromobenzoate and 4-bromobenzoate. oup.com The position of the halogen substituent on the benzoic acid ring can influence the rate and pathway of degradation. oup.com Such research is crucial for developing bioremediation strategies for sites contaminated with halogenated organic compounds. nih.govresearchgate.net

Investigation of Degradation Pathways and Byproducts

Understanding the degradation pathways of brominated benzoic acids is essential for assessing their environmental fate and potential toxicity of their byproducts. Studies on related compounds have shown that the initial step in anaerobic biodegradation is often reductive dehalogenation. nih.gov For instance, the degradation of bromophenols, which are structurally related to brominated benzoic acids, proceeds through the formation of phenol (B47542) as a transient intermediate. nih.gov The subsequent breakdown of the aromatic ring leads to the mineralization of the compound.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-5-ethoxybenzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be approached via two primary routes:

- Ethoxylation followed by bromination : Start with 5-ethoxybenzoic acid and perform electrophilic aromatic bromination using bromine (Br₂) in the presence of FeBr₃ as a catalyst. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid over-bromination .